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Compound of Interest

Compound Name: (R)-PROTAC CDK9 ligand-1

Cat. No.: B12383771 Get Quote

(R)-PROTAC CDK9 ligand-1 is a crucial chemical intermediate employed in the synthesis of

Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of Cyclin-

Dependent Kinase 9 (CDK9). This ligand serves as the CDK9-binding moiety, a critical

component of the heterobifunctional PROTAC molecule. The development and application of

this ligand are detailed in the 2021 Journal of Medicinal Chemistry article, "Discovery of Potent

and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast

Cancer" by Wei D, et al.[1] This guide provides a comprehensive overview of (R)-PROTAC
CDK9 ligand-1 for researchers, scientists, and drug development professionals.

Core Concepts
PROTAC Technology: Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic

modalities designed to eliminate specific proteins from the cell. Unlike traditional inhibitors that

merely block a protein's function, PROTACs hijack the cell's natural protein disposal system,

the ubiquitin-proteasome system, to tag a target protein for degradation. A PROTAC molecule

typically consists of three parts: a ligand that binds to the target protein (in this case, CDK9), a

ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key enzyme involved in the regulation of

transcription. It is a component of the positive transcription elongation factor b (P-TEFb)

complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for

the transition from transcription initiation to elongation. Dysregulation of CDK9 activity is

implicated in various diseases, including cancer, making it an attractive therapeutic target.
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Chemical and Physical Properties
Property Value

CAS Number 2411021-95-7[2]

Molecular Formula C₂₀H₂₈N₆O[2]

Molecular Weight 368.48 g/mol

SMILES
CC--INVALID-LINK--

Nc1cc(NCc2ccc(N)cc2)n2ncc(C(C)C)c2n1[2]

Mechanism of Action in PROTACs
(R)-PROTAC CDK9 ligand-1 itself is not the final active PROTAC. Instead, it is a critical

building block. In the context of a complete PROTAC molecule, this ligand selectively binds to

the ATP-binding pocket of CDK9. The other end of the PROTAC molecule simultaneously

recruits an E3 ubiquitin ligase, forming a ternary complex between CDK9, the PROTAC, and

the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it

for degradation by the proteasome.

Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the

mechanism of action for a PROTAC utilizing a CDK9 ligand.
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CDK9 Signaling and PROTAC Mechanism
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Caption: CDK9-mediated transcriptional elongation and its degradation by a PROTAC.

Experimental Protocols
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Detailed experimental protocols for the synthesis and use of (R)-PROTAC CDK9 ligand-1 and

the resulting PROTACs are described in the publication by Wei D, et al.[1] While the full,

detailed procedures are proprietary to the research, the general methodologies are outlined

below.

Synthesis of (R)-PROTAC CDK9 ligand-1: The synthesis of this ligand would typically involve

a multi-step organic synthesis process. Based on its structure, this would likely include steps

such as nucleophilic aromatic substitution, amide bond formation, and other standard organic

chemistry reactions. For the precise reaction conditions, catalysts, and purification methods, it

is essential to refer to the experimental section of the cited publication.

General Workflow for PROTAC Synthesis and Evaluation:
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General Experimental Workflow
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Caption: A generalized workflow for the development of CDK9-targeting PROTACs.

Key Experimental Techniques:
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Western Blotting: This is a fundamental technique to demonstrate the degradation of the

target protein. Cells are treated with the PROTAC at various concentrations and for different

durations. The cell lysates are then analyzed by Western blotting using an antibody specific

to CDK9 to visualize the reduction in protein levels. The concentration at which 50% of the

protein is degraded is known as the DC₅₀.

Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the

effect of the PROTAC on the proliferation and viability of cancer cells. The concentration that

inhibits 50% of cell growth is the IC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the mRNA

levels of CDK9 and its downstream target genes (e.g., MYC, MCL-1) to confirm that the

PROTAC's effect is at the protein level and to study its impact on transcription.

In Vivo Xenograft Models: To assess the anti-tumor efficacy of the PROTACs in a living

organism, human cancer cells are implanted in immunocompromised mice. The mice are

then treated with the PROTAC, and tumor growth is monitored over time.

Quantitative Data
The primary publication by Wei D, et al. focuses on the characterization of the final PROTAC

degraders synthesized using (R)-PROTAC CDK9 ligand-1 as a starting material.[1] Specific

quantitative data for the ligand itself, such as its binding affinity (Kd) to CDK9, are not provided

in the abstract and would be found in the full experimental details of the paper. The potency of

the final PROTACs is reported in terms of their ability to degrade CDK9 (DC₅₀) and inhibit

cancer cell growth (IC₅₀). For a comprehensive table of these values for the various PROTACs

developed in the study, researchers should consult the full text of the cited article.

Conclusion
(R)-PROTAC CDK9 ligand-1 is a key building block for the development of potent and

selective CDK9-degrading PROTACs. Its use has enabled the creation of molecules with

significant anti-tumor activity in preclinical models of triple-negative breast cancer. This

technical guide provides a foundational understanding of this ligand, its role in PROTAC

technology, and the experimental approaches used to validate its utility. For researchers in the

field of targeted protein degradation and oncology drug discovery, a thorough review of the
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primary literature is recommended for detailed experimental procedures and comprehensive

quantitative data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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